Hbv-IN-32

cccDNA HBsAg HBV

Challenge: Validating cccDNA inhibitors requires precise potency data; functional substitution with analogs fails due to assay variability. Solution: HBV-IN-32 (C22H19ClO5S, 430.9 g/mol). Key specifications: • Anti-HBsAg activity: IC50 = 0.14 µM in cell-based assays • Purity: ≥95% (HPLC) for reproducible hit expansion or SAR comparator studies • Utility: Graded HBsAg suppression; pair with cytotoxicity workflows (viability data not vendor-provided)

Molecular Formula C22H19ClO5S
Molecular Weight 430.9 g/mol
Cat. No. B12404951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-32
Molecular FormulaC22H19ClO5S
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESC1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26)
InChIKeyWKZLQSHFWVBZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV-IN-32 Technical Baseline


HBV-IN-32 is a small-molecule cccDNA (covalently closed circular DNA) inhibitor identified for anti-Hepatitis B Virus (HBV) applications. The compound exhibits anti-HBV activity with a reported IC50 of 0.14 µM against HBsAg in cell-based assays . Structurally, it is characterized by a molecular formula of C22H19ClO5S and a molecular weight of 430.9 g/mol, and it is typically supplied at ≥95% purity for research use .

Target class cccDNA inhibitor for anti-HBV research
Assay context Cell-based HBsAg suppression workflow
Activity profile Moderate-activity tool compound for pathway investigation

Generic Substitution Risks for HBV-IN-32


The class of cccDNA inhibitors encompasses diverse chemical scaffolds with distinct potency profiles, selectivity windows, and mechanisms of action [1]. Direct substitution with even structurally similar analogs (e.g., HBV-IN-31, ccc_R08) is not valid because reported IC50 values for HBsAg and HBeAg vary significantly between compounds—from 0.08 µM to 0.14 µM—under identical or comparable assay conditions, and cell viability impacts differ markedly . These quantitative disparities preclude the assumption of functional equivalence without experimental re-validation.

Analog potency variation
HBsAg inhibition potency may differ across structurally similar cccDNA inhibitors, precluding direct substitution without re-validation.
Uncharacterized cytotoxicity
Cell viability data for HBV-IN-32 is unreported; differential toxicity may confound antiviral assay interpretation.
HBeAg profile mismatch
HBeAg inhibition activity is not quantified; HBeAg-focused studies may require alternative inhibitors.

HBV-IN-32 Differentiation Evidence


HBsAg Inhibition Potency Comparison

HBV-IN-32 demonstrates an IC50 of 0.14 µM for HBsAg inhibition, compared to HBV-IN-31 which exhibits an IC50 of 0.13 µM under the same reported assay conditions . The near-identical potency suggests minimal structural divergence in the HBsAg inhibition domain between these two compounds.

HBsAg IC50 comparison
Head-to-head
HBV-IN-32: 0.14 µM vs HBV-IN-31: 0.13 µM (≈7% difference)
Minor IC50 difference may influence dose-response interpretation; substitution requires validation.
In vitro cell-based assay; cell line not disclosed by vendor.
cccDNA HBsAg HBV antiviral IC50

HBeAg Inhibition Cross-Study Comparison

While HBV-IN-32's primary reported activity is against HBsAg (IC50 0.14 µM), a structurally distinct cccDNA inhibitor, trans-ccc_R08, exhibits an IC50 of 0.08 µM for HBeAg and 0.14 µM for HBsAg in separate assays . This cross-study comparison highlights that HBeAg inhibition is not a uniform feature across all cccDNA inhibitors and that HBV-IN-32's HBeAg activity is not quantified in available vendor data.

HBeAg IC50 context
Cross-study
Target: not reported; trans-ccc_R08: 0.08 µM
HBeAg activity not established; HBeAg-focused studies require alternative compounds.
HBsAg data alone insufficient for HBeAg endpoint selection.
HBeAg cccDNA HBV antiviral IC50

Cell Viability Impact Comparison

HBV-IN-32 is reported to inhibit cell growth, but quantitative viability data is absent from vendor technical sheets. In contrast, HBV-IN-31 has a documented cell viability IC50 of 0.09 µM in HepDES19 cells over 5 days [1]. The absence of analogous data for HBV-IN-32 introduces an unquantified risk of differential cytotoxicity that could confound antiviral efficacy interpretations.

Cell viability profile
Data to verify
Quantitative viability data absent
Uncharacterized cytotoxicity risk; viability screening recommended prior to antiviral assays.
HBV-IN-31 reports viability IC50 0.09 µM in HepDES19 (5 days).
cell viability cytotoxicity cccDNA HBV IC50

Potency Differential vs. High-Potency Inhibitors

HBV-IN-32 exhibits an HBsAg IC50 of 0.14 µM (140 nM), placing it in the sub-micromolar potency range. This contrasts sharply with compounds like HBV-IN-9 (HBsAg IC50 10 nM, HBV DNA IC50 0.15 nM) and HBV-IN-24 (HBsAg EC50 0.6 nM, HBV DNA EC50 0.6 nM) . The approximately 14-fold to 233-fold difference in potency underscores that HBV-IN-32 is not a high-potency cccDNA inhibitor but rather a moderate-activity tool compound.

Potency differential
Class-level
HBsAg IC50: 0.14 µM (140 nM) — 14-fold lower than HBV-IN-9 (10 nM), 233-fold lower than HBV-IN-24 (0.6 nM)
Moderate-activity tool compound; high-potency alternatives available for maximal suppression endpoints.
Various in vitro cellular assays.
HBV HBsAg HBV DNA potency IC50

HBV-IN-32 Application Scenarios


HBsAg-Focused Mechanistic Studies

Given its documented IC50 of 0.14 µM for HBsAg, HBV-IN-32 is best suited for experiments where partial or graded suppression of HBsAg is needed, such as pathway dissection or combinatorial studies with other antivirals. It should not be used as a sole agent where near-complete HBsAg elimination is required .

Comparative SAR Investigations

The close structural and potency relationship between HBV-IN-32 (0.14 µM HBsAg IC50) and HBV-IN-31 (0.13 µM HBsAg IC50) makes HBV-IN-32 a valuable comparator in SAR campaigns aimed at identifying the minimal structural determinants governing HBsAg inhibition .

In-House Cytotoxicity Profiling Assays

Since quantitative cell viability data for HBV-IN-32 is not provided by vendors, researchers must independently establish cytotoxicity parameters. HBV-IN-32 is thus appropriate for laboratories with established viability assay workflows; for groups requiring pre-characterized safety margins, HBV-IN-31 (with a reported viability IC50 of 0.09 µM in HepDES19 cells) is a more transparent alternative [1].

Distinct Chemical Scaffold Research

HBV-IN-32 (C22H19ClO5S) provides a distinct chemical scaffold compared to high-potency analogs like HBV-IN-9 and HBV-IN-24. This makes it useful for hit expansion libraries or as a reference compound when investigating cccDNA inhibition via alternative binding modes or chemotypes .

Application
Selection Property
Validation Focus
ApplicationHBsAg-focused mechanistic studies
Selection PropertyHBsAg inhibition activity
Validation FocusGraded HBsAg suppression dose-response
ApplicationComparative SAR investigations
Selection PropertyStructural analog comparability
Validation FocusSAR analysis for HBsAg inhibition determinants
ApplicationIn-house cytotoxicity profiling
Selection PropertyCytotoxicity characterization status
Validation FocusCell viability assay establishment
ApplicationDistinct chemical scaffold research
Selection PropertyChemical scaffold diversity
Validation FocuscccDNA inhibition via alternative chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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